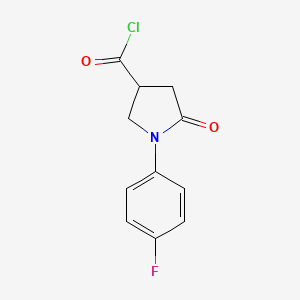
1-(4-氟苯基)-5-氧代吡咯烷-3-羰基氯
描述
1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride is a useful research compound. Its molecular formula is C11H9ClFNO2 and its molecular weight is 241.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学:生物活性化合物的合成
1-(4-氟苯基)-5-氧代吡咯烷-3-羰基氯作为合成各种生物活性分子的多功能中间体。 它的结构适合进一步的化学修饰,可以生成具有潜在抗病毒,抗炎和抗癌特性的化合物 。 吡咯烷环,特别是,是许多药理活性化合物中的常见特征,为开发新的治疗剂提供了支架 。
药理学:药物发现与开发
在药理学中,该化合物的核心结构用于探索其与生物靶标的相互作用。吡咯烷衍生物以其广泛的活性而闻名,包括抗菌,抗病毒,抗癌和抗炎作用。 这使得该化合物成为药物发现过程中的宝贵资产,有助于开发具有改进的功效和安全性特征的新药 。
有机合成:复杂分子的构建模块
该化合物在有机合成中用作构建复杂分子的构建块。其反应性羰基氯基团可以与各种亲核试剂形成键,从而能够创建多种化学实体。 此特性在聚合物,药物和农用化学品的合成中特别有用 。
材料科学:聚合物和材料前体
在材料科学中,1-(4-氟苯基)-5-氧代吡咯烷-3-羰基氯可以掺入聚合物以增强其性能。 例如,它可用于制造聚砜,聚砜以其热稳定性和机械强度而闻名,使其适用于高性能应用 。
生物化学:生物过程的研究
在生物化学中,该化合物的衍生物可用于研究生物过程。 例如,吲哚衍生物与该化合物具有结构相似性,参与信号通路,可用于研究各种疾病背后的生化机制 。
作用机制
Target of Action
It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives, including this compound, can efficiently explore the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence various biological activities .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
It’s known that the compound should be stored in a well-ventilated place, kept cool, and stored locked up .
生化分析
Biochemical Properties
1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them. These interactions can lead to changes in the biochemical pathways, affecting the overall metabolic flux .
Cellular Effects
The effects of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride on various cell types and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of specific genes, leading to changes in cellular behavior and function . Additionally, it can affect cell signaling pathways, which are crucial for maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions. The compound’s interaction with enzymes and other proteins is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride in laboratory settings are noteworthy. Over time, the compound’s stability and degradation can influence its effectiveness. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo
Dosage Effects in Animal Models
The effects of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxicity or adverse effects. Understanding the dosage thresholds is essential for determining the compound’s safe and effective use .
Metabolic Pathways
1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to significant changes in the metabolic profile of cells, highlighting the compound’s potential impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride within cells and tissues are critical for its function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s overall effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride is essential for its activity and function. It is directed to specific compartments or organelles within the cell, where it can exert its effects. Post-translational modifications and targeting signals play a crucial role in determining its localization .
属性
IUPAC Name |
1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c12-11(16)7-5-10(15)14(6-7)9-3-1-8(13)2-4-9/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGGHOOKPLVQHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1531387.png)
![2-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1531389.png)
![S [2-(3-Aminopyrrolidin-1-yl)-2-oxo-ethyl]carbamic acid benzyl ester hydrochloride](/img/structure/B1531390.png)
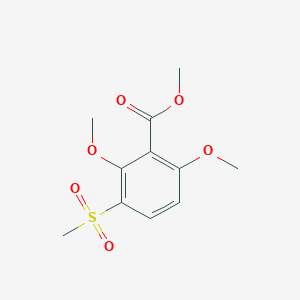
![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-fluorophenyl)boronic acid](/img/structure/B1531395.png)
![3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1531398.png)

![2-[2-(1-Hydroxyethyl)pyrrolidin-1-yl]acetic acid](/img/structure/B1531400.png)

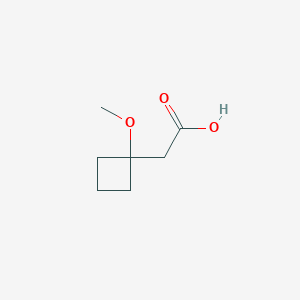

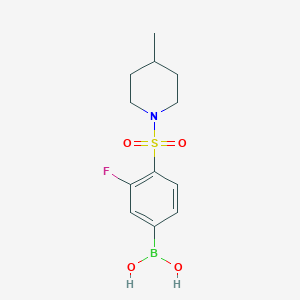
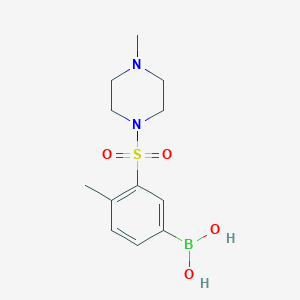
![3-[4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-piperidine](/img/structure/B1531409.png)
